molecular formula C19H21FN2O4S B6542699 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060365-88-9

3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542699
CAS No.: 1060365-88-9
M. Wt: 392.4 g/mol
InChI Key: BHXRYESASZZOQP-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • A 3-fluoro-4-methoxy-substituted benzene ring linked to the sulfonamide group.
  • An N-substituted phenyl group connected via an ethyl chain to a 2-oxo-pyrrolidin-1-yl moiety (a five-membered lactam).

This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which may modulate the sulfonamide’s acidity and binding interactions. Sulfonamides are widely explored in medicinal chemistry for their enzyme-inhibitory properties (e.g., carbonic anhydrase, COX-2) .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-9-8-16(13-17(18)20)27(24,25)21-15-6-4-14(5-7-15)12-19(23)22-10-2-3-11-22/h4-9,13,21H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXRYESASZZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of the compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FN2O3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a fluorine atom, a methoxy group, and a pyrrolidine moiety, which are crucial for its biological activity.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.

COX Inhibition

Research indicates that compounds similar to this sulfonamide exhibit varying degrees of COX-2 inhibition. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications in the structure can enhance or diminish inhibitory effects .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of similar sulfonamide derivatives:

Compound NameCOX-2 Inhibition (%)Concentration (μM)Reference
Compound A47.120
Compound B80.11
Compound C27.7222

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonamides and their derivatives:

  • Inhibition of Tumor Growth : In vitro studies have shown that compounds with similar structures exhibit significant anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. These compounds may induce apoptosis through the modulation of signaling pathways associated with cell survival.
  • Anti-inflammatory Effects : The anti-inflammatory properties linked to COX inhibition suggest potential applications in treating inflammatory diseases such as arthritis. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly advantageous to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • Neuroprotective Potential : Some derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases. The presence of the pyrrolidine ring may contribute to enhanced blood-brain barrier permeability, allowing better therapeutic delivery.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects through clinical trials.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name/ID Substituents Key Features Implications
Target Compound 3-Fluoro, 4-methoxy Meta-fluoro increases electronegativity; para-methoxy donates electrons. Balanced electronic effects may optimize sulfonamide acidity and target binding .
4-Fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (1219134-69-6) 4-Fluoro, 4-methoxy Para-substitution of both groups. Para-fluoro may reduce steric hindrance compared to meta-fluoro, altering binding pocket interactions.
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide 4-Trifluoromethoxy Strong electron-withdrawing trifluoromethoxy group. Higher lipophilicity and metabolic stability but potentially reduced solubility compared to methoxy .

Key Insight : The position of substituents (meta vs. para) and electronic nature (e.g., trifluoromethoxy vs. methoxy) significantly influence sulfonamide reactivity and pharmacokinetics.

N-Substituent Variations

Compound Name/ID N-Substituent Key Features Implications
Target Compound 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]phenyl Pyrrolidinone introduces a polar ketone; ethyl linker provides flexibility. Enhanced hydrogen-bonding potential and moderate solubility due to the lactam .
N-(4-Methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide (444110-65-0) 4-Methylbenzyl Bulky benzyl group with methyl substituent. Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility.
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide Thiazolidinone and pyridinyl ethyl Sulfur-containing ring and pyridine moiety. Thiazolidinone may confer metabolic stability; pyridine enhances π-π stacking interactions .

Key Insight: The rigidity (e.g., phenyl vs. benzyl) and polarity (e.g., pyrrolidinone vs. thiazolidinone) of N-substituents affect target engagement and ADME properties.

Linker and Heterocyclic Moieties

Compound Name/ID Linker/Heterocycle Key Features Implications
Target Compound Ethyl-pyrrolidinone Flexible ethyl chain with a five-membered lactam. Balances flexibility and hydrogen-bonding capacity.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolo-pyrimidine and chromenone Rigid heterocyclic core fused with a chromenone. Extended π-system may improve target affinity but reduce solubility .
Procedure for (3R)-1-(2-Oxo-2-{4-[4-(Pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid chlorolithium Piperazine-pyrrolidine hybrid Piperazine linker with pyrrolidine-carboxylic acid. Piperazine enhances basicity; carboxylic acid improves solubility .

Key Insight : Linker flexibility and heterocyclic motifs influence conformational stability and interaction with biological targets.

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